D-myo-Inositol-1,5,6-triphosphate (sodium salt)

Descripción general

Descripción

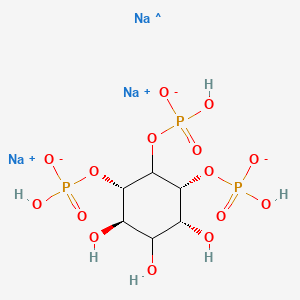

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is an intermediate compound produced by the dephosphorylation of various inositol-tetrakisphosphate forms . It has a molecular weight of 487.05 .

Molecular Structure Analysis

The molecular formula of D-myo-Inositol-1,5,6-triphosphate (sodium salt) is C6H12O15P3 • 3Na . The InChI code provides a detailed representation of its molecular structure .Chemical Reactions Analysis

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is an intermediate compound that can be further metabolized to produce inositol-biphosphate mediators .Physical And Chemical Properties Analysis

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is a lyophilized powder that is soluble in water . It should be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Role in Biochemical and Metabolic Functions

Inositols, including D-myo-Inositol-1,5,6-triphosphate, are natural molecules involved in several biochemical and metabolic functions in different organs and tissues . They play a key role in signal pathways, including reproductive, hormonal, and metabolic modulation .

Involvement in Endocrine Signal Transduction

D-myo-Inositol-1,5,6-triphosphate and its stereoisomers are involved in endocrine signal transduction . Their supplementation has contributed to clinical approaches in ameliorating many gynecological and endocrinological diseases .

Treatment of Metabolic and Reproductive Disorders

D-myo-Inositol-1,5,6-triphosphate is used in the treatment of metabolic and reproductive disorders such as polycystic ovary syndrome (PCOS), gestational diabetes mellitus (GDM), and male fertility disturbances, like sperm abnormalities .

Use as an Alternative to Classical Insulin Sensitizers

Both D-myo-Inositol-1,5,6-triphosphate and its stereoisomers are well-tolerated, effective alternative candidates to the classical insulin sensitizers .

Suppression of Damaging Iron-Catalyzed Redox Reactions

D-myo-Inositol-1,5,6-triphosphate has been reported to suppress damaging iron-catalyzed redox reactions .

Inhibition of Growth and Induction of Differentiation in Cancer Cells

D-myo-Inositol-1,5,6-triphosphate inhibits growth and induces differentiation of PC-3 human prostate cancer cells .

Therapeutic Benefits in Animal Models

Inhibitors of IP6K, which include D-myo-Inositol-1,5,6-triphosphate, have demonstrated therapeutic benefits in animal models, such as lowering body weight, reducing blood glucose, and attenuating myocardial injury .

Safety and Hazards

Mecanismo De Acción

Target of Action

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is a synthetic analog of naturally occurring inositol phosphates . The primary targets of this compound are yet to be determined .

Mode of Action

It is known to play a role in intracellular signal transduction pathways .

Biochemical Pathways

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is involved in the regulation of cellular processes through calcium . It is an intermediate compound, produced by the dephosphorylation of various inositol-tetrakisphosphate forms .

Pharmacokinetics

It is known that the compound is water-soluble , which may influence its bioavailability.

Result of Action

It is known to regulate cellular functions including cell cycling, apoptosis, differentiation, and motility .

Action Environment

It is known that the compound should be stored at temperatures between 28°c .

Propiedades

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;;2*+1/p-3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFBWDROYFDWKB-ZWBVJREFSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na3O15P3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-myo-Inositol-1,5,6-triphosphate (sodium salt) | |

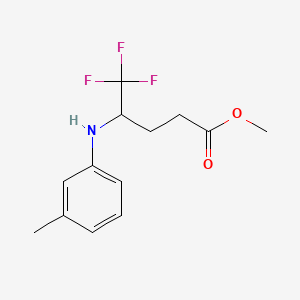

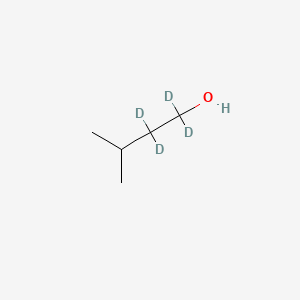

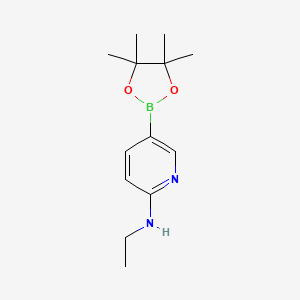

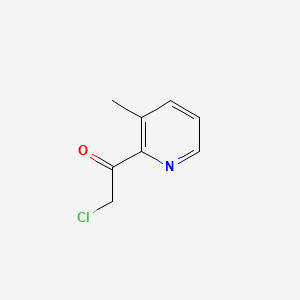

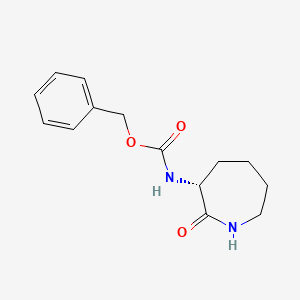

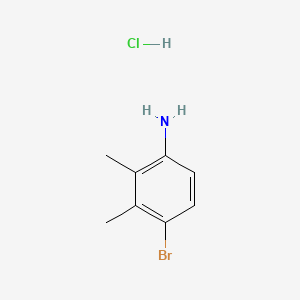

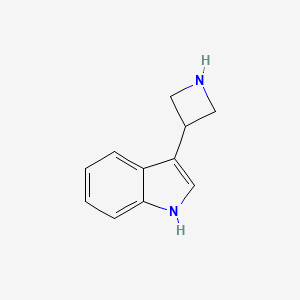

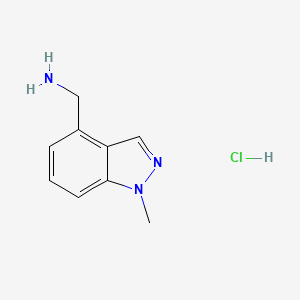

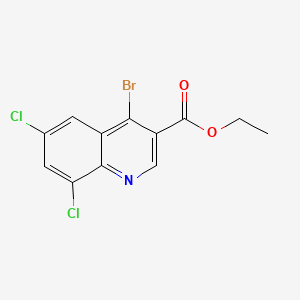

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.